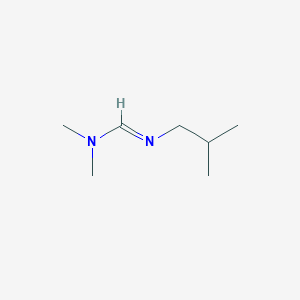
Formamidine, 1-isobutyl-3,3-dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamidine, 1-isobutyl-3,3-dimethyl can be synthesized through various methods. One common method involves the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst . Another method includes the hydrogenation of carbodiimides using catalysts like palladium hydroxide or Raney nickel .
Industrial Production Methods: Industrial production of formamidines often involves the use of solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction between aromatic amines and ethyl orthoformate . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Types of Reactions: Formamidine, 1-isobutyl-3,3-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
Chemistry: Formamidine, 1-isobutyl-3,3-dimethyl is used as a precursor in the synthesis of various organic compounds. It serves as a protecting group for primary amines and as an auxiliary in asymmetric synthesis .
Biology and Medicine: In biological research, formamidines are used in the synthesis of medicinally important compounds such as quinolone antibiotics and cancer chemotherapeutic agents . They also play a role in gene delivery systems due to their ability to form stable complexes with DNA .
Industry: Industrially, formamidines are used in the production of pesticides and antimalarial reagents . They are also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of formamidine, 1-isobutyl-3,3-dimethyl involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. These interactions facilitate the formation of stable complexes with other molecules, which can then undergo further chemical transformations .
Comparison with Similar Compounds
Formamidine, 1-butyl-3,3-dimethyl: This compound has a similar structure but with a butyl group instead of an isobutyl group.
N,N-Dimethyl-N’-butyl-formamidine: Another similar compound with a butyl group and dimethyl substitution.
Uniqueness: Formamidine, 1-isobutyl-3,3-dimethyl is unique due to its specific isobutyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
67161-18-6 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2-methylpropyl)methanimidamide |
InChI |
InChI=1S/C7H16N2/c1-7(2)5-8-6-9(3)4/h6-7H,5H2,1-4H3 |
InChI Key |
HWEIPIXVVKGYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)

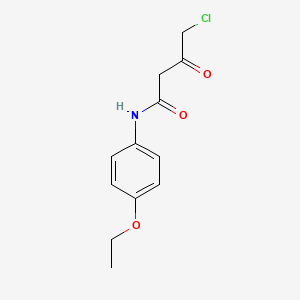
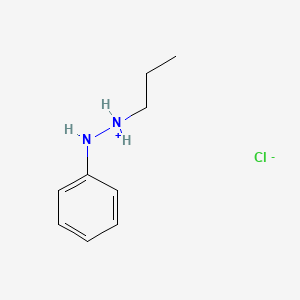




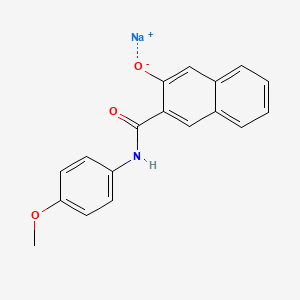

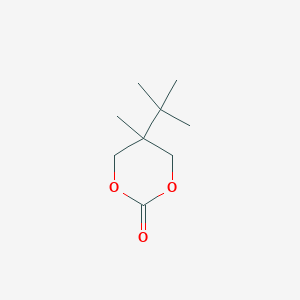
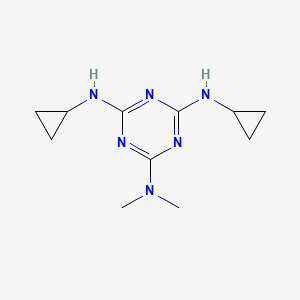
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
